molecular formula C8H7N3O2 B1585780 1-Methyl-4-nitrobenzimidazole CAS No. 31493-66-0

1-Methyl-4-nitrobenzimidazole

Cat. No.: B1585780
CAS No.: 31493-66-0
M. Wt: 177.16 g/mol
InChI Key: RFLMKPLHWAENSE-UHFFFAOYSA-N
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Description

1-Methyl-4-nitrobenzimidazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Methyl-4-nitrobenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases . The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to enzyme inhibition or activation . Additionally, this compound can form coordination complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress response pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions . The nitro group can undergo reduction to form reactive intermediates that covalently modify biomolecules, leading to enzyme inhibition or activation . Additionally, this compound can interfere with gene expression by binding to transcription factors and other regulatory proteins, thereby affecting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained oxidative stress and chronic enzyme inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while toxic effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze its biotransformation into various metabolites . The nitro group can be reduced to form amino derivatives, which can further undergo conjugation reactions to form glucuronides or sulfates . These metabolic transformations can affect the compound’s activity and toxicity, as well as its elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as the nucleus or mitochondria . This localization can influence the compound’s activity and its interactions with cellular targets .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through specific targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and nuclear proteins . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

1-methyl-4-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLMKPLHWAENSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363566
Record name 1-Methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31493-66-0
Record name 1-Methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a convenient method for synthesizing 1-Methyl-4-nitrobenzimidazole?

A1: A recent study describes a simple and efficient method for synthesizing this compound. The process involves the methylation of 4-nitrobenzoselenadiazole using dimethylsulphate. This reaction yields 1-N-methyl-4-nitrobenzoselenadiazolium methylsulphate, which upon alkaline ring-opening, produces this compound in a high yield of 90%. [] This compound can also be synthesized by the monomethylation of 3-nitro-1,2-phenylenediamine. This multi-step procedure involves tosylation, methylation, and detosylation. []

Q2: Were there any challenges encountered during the synthesis of this compound?

A2: While the synthesis of this compound from 4-nitrobenzoselenadiazole proved successful, attempts to synthesize the analogous 1-methyl-5-nitrobenzimidazole from 5-nitrobenzoselenadiazole were met with challenges. Specifically, the methylation of 5-nitrobenzoselenadiazole followed by alkaline ring-opening resulted in an inseparable mixture of methylated products. [] This suggests that the position of the nitro group on the benzoselenadiazole ring significantly influences the selectivity of the methylation reaction.

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